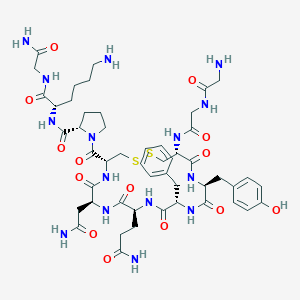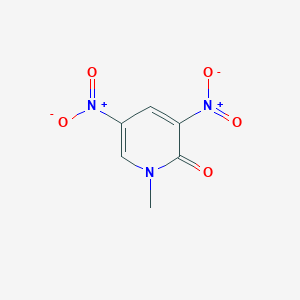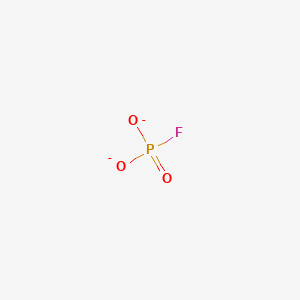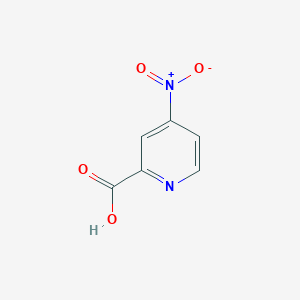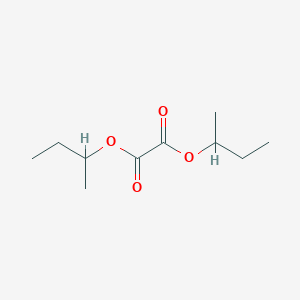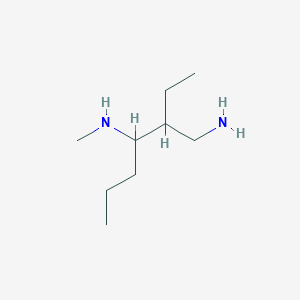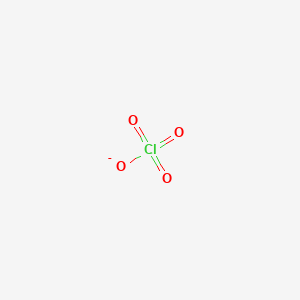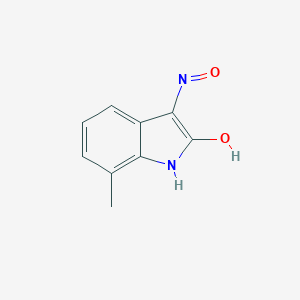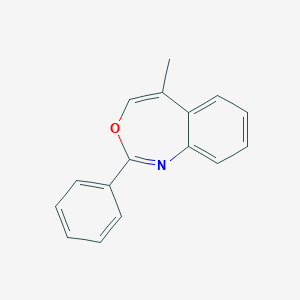
5-Methyl-2-phenyl-3,1-benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-phenyl-3,1-benzoxazepine (MPB) is a chemical compound that belongs to the benzoxazepine class of compounds. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and as a potential therapeutic agent for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-phenyl-3,1-benzoxazepine involves the selective inhibition of the reuptake of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the synaptic cleft, which can lead to enhanced neurotransmission and improved neurological function.
Effets Biochimiques Et Physiologiques
5-Methyl-2-phenyl-3,1-benzoxazepine has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, enhanced neurotransmission, and improved neurological function. 5-Methyl-2-phenyl-3,1-benzoxazepine has also been shown to have potential therapeutic effects for the treatment of various neurological disorders, including depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methyl-2-phenyl-3,1-benzoxazepine in lab experiments is its selective inhibition of dopamine and norepinephrine reuptake, which can lead to enhanced neurotransmission and improved neurological function. However, one limitation of using 5-Methyl-2-phenyl-3,1-benzoxazepine in lab experiments is its potential toxicity and side effects, which can vary depending on the dosage and administration method used.
Orientations Futures
There are many potential future directions for the study of 5-Methyl-2-phenyl-3,1-benzoxazepine, including further investigation of its mechanisms of action, potential therapeutic uses, and development of more selective and less toxic analogs. Additionally, 5-Methyl-2-phenyl-3,1-benzoxazepine may have potential uses in the development of new diagnostic and imaging tools for neurological disorders. Overall, the study of 5-Methyl-2-phenyl-3,1-benzoxazepine has the potential to lead to important advances in our understanding of the mechanisms of action of neurotransmitters and the development of new treatments for neurological disorders.
Méthodes De Synthèse
5-Methyl-2-phenyl-3,1-benzoxazepine can be synthesized through various methods, including the reaction of 2-aminobenzoic acid with phenylacetic acid and subsequent cyclization with methanol and sulfuric acid. Other methods include the reaction of 2-aminobenzoic acid with phenylacetonitrile and subsequent cyclization with methanol and sulfuric acid.
Applications De Recherche Scientifique
5-Methyl-2-phenyl-3,1-benzoxazepine has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters. 5-Methyl-2-phenyl-3,1-benzoxazepine has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, which are two important neurotransmitters involved in various neurological processes, including mood regulation, attention, and reward.
Propriétés
Numéro CAS |
14300-23-3 |
|---|---|
Nom du produit |
5-Methyl-2-phenyl-3,1-benzoxazepine |
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-3,1-benzoxazepine |
InChI |
InChI=1S/C16H13NO/c1-12-11-18-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3 |
Clé InChI |
YJCYZCNDXCMQPG-UHFFFAOYSA-N |
SMILES |
CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3 |
SMILES canonique |
CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3 |
Synonymes |
5-Methyl-2-phenyl-3,1-benzoxazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



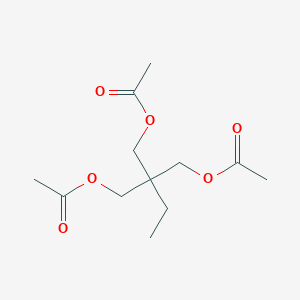
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
